molecular formula C8H10ClN3O3 B3346804 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- CAS No. 124420-56-0

3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro-

Cat. No.: B3346804
CAS No.: 124420-56-0
M. Wt: 231.63 g/mol
InChI Key: XSQQVMYJYOUHPS-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- is a chemical compound that belongs to the pyridazinone family. Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-chloro-1,1-dimethylethyl group at the 4-position and a nitro group at the 6-position of the pyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of Substituents: The 2-chloro-1,1-dimethylethyl group can be introduced via alkylation reactions using suitable alkylating agents. The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4-(tert-butyl)-6-nitro-
  • 3(2H)-Pyridazinone, 4-(2-chloroethyl)-6-nitro-
  • 3(2H)-Pyridazinone, 4-(2-bromo-1,1-dimethylethyl)-6-nitro-

Uniqueness

3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- is unique due to the specific combination of substituents on the pyridazinone ring, which imparts distinct chemical and biological properties. The presence of the 2-chloro-1,1-dimethylethyl group and the nitro group at specific positions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(1-chloro-2-methylpropan-2-yl)-3-nitro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c1-8(2,4-9)5-3-6(12(14)15)10-11-7(5)13/h3H,4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQQVMYJYOUHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC(=NNC1=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154354
Record name 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124420-56-0
Record name 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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